Deschloroaripiprazole

Description

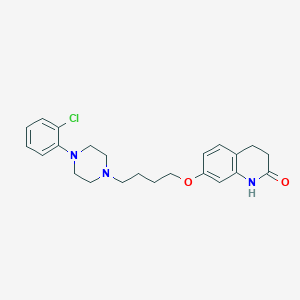

Structure

3D Structure

Properties

IUPAC Name |

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZYPOWFMWSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203395-81-7 | |

| Record name | Deschloro aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCHLORO ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Deschloroaripiprazole

Executive Summary

Deschloroaripiprazole (specifically the 2-deschloro analog, often designated as Impurity C in pharmacopeial contexts) is a critical impurity and minor metabolite of the atypical antipsychotic Aripiprazole. Its presence in the bulk drug substance must be strictly controlled (<0.15% per ICH Q3A guidelines) due to its structural similarity to the active pharmaceutical ingredient (API) and potential to alter the pharmacological profile.

This guide provides a definitive technical workflow for the de novo synthesis , structural characterization , and chromatographic isolation of Deschloroaripiprazole. It is designed for medicinal chemists and analytical scientists requiring high-purity reference standards for impurity profiling.

Part 1: Chemical Identity and Significance

Deschloroaripiprazole exists primarily as two regioisomers depending on which chlorine atom is absent from the 2,3-dichlorophenyl moiety. This guide focuses on the 2-chlorophenyl analog (Impurity C), which is the most common synthetic impurity arising from contaminated starting materials.

| Parameter | Aripiprazole (API) | Deschloroaripiprazole (Impurity C) |

| CAS Number | 129722-12-9 | 203395-81-7 |

| IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one | 7-[4-[4-(2-chlorophenyl )piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one |

| Molecular Formula | C23H27Cl2N3O2 | C23H28ClN3O2 |

| Molecular Weight | 448.39 g/mol | 413.94 g/mol |

| Key Differentiator | 2,3-Dichlorophenyl ring | 2-Chlorophenyl ring (Monochloro) |

Origin and Formation[3]

-

Synthetic Impurity: Arises from the presence of 1-(2-chlorophenyl)piperazine in the 1-(2,3-dichlorophenyl)piperazine starting material.

-

Degradation Product: Formed via reductive dehalogenation of Aripiprazole under aggressive hydrogenation conditions (e.g., Pd/C catalytic hydrogenolysis).

Part 2: Synthesis of Deschloroaripiprazole (Reference Standard)

To generate a valid reference standard, a convergent synthesis is preferred over the degradation of Aripiprazole, as it yields a cleaner product with fewer side reactions.

Synthetic Strategy (Convergent Alkylation)

The synthesis involves the N-alkylation of 1-(2-chlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one .

Figure 1: Convergent synthetic pathway for Deschloroaripiprazole.

Detailed Protocol

Reagents:

-

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

-

1-(2-chlorophenyl)piperazine hydrochloride (1.2 eq)

-

Potassium Carbonate (

), anhydrous (3.0 eq) -

Sodium Iodide (NaI) (0.1 eq, catalyst)

-

Acetonitrile (ACN) (10 volumes)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (e.g., 5.0 g) in Acetonitrile (50 mL).

-

Addition: Add 1-(2-chlorophenyl)piperazine HCl (1.2 eq) and Potassium Carbonate (3.0 eq). Add a catalytic amount of Sodium Iodide (0.1 eq) to accelerate the Finkelstein substitution of the bromide.

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Monitor the reaction by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1][2][3] The reaction is typically complete within 4–6 hours . -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, KCl/KBr) and wash the cake with cold Acetonitrile. -

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

-

Purification:

-

Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with water (

) and brine ( -

Dry the organic layer over anhydrous

and concentrate. -

Recrystallization: Recrystallize the solid from hot Ethanol (or an EtOH/Water mixture). Cool to

to precipitate white crystalline needles. -

Yield: Expect 80–85%.

-

Part 3: Characterization & Validation

Trustworthiness in impurity profiling relies on distinguishing the impurity from the API using orthogonal analytical methods.

Nuclear Magnetic Resonance ( -NMR)

The key distinction lies in the aromatic region.[4] Aripiprazole has a tri-substituted phenyl ring (3 protons), while Deschloroaripiprazole has a di-substituted ring (4 protons).

| Moiety | Aripiprazole Shift ( | Deschloroaripiprazole Shift ( | Diagnostic Feature |

| Quinolinone Ar-H | 6.50 (d), 6.55 (dd), 7.05 (d) | 6.50 (d), 6.55 (dd), 7.05 (d) | Unchanged (3H total) |

| Piperazine Phenyl Ar-H | 6.90 – 7.15 (m, 3H) | 6.90 – 7.40 (m, 4H) | Integration increases from 3H to 4H |

| Piperazine | ~2.6 – 3.1 (broad m) | ~2.6 – 3.1 (broad m) | Similar profile |

Interpretation: In the Deschloro analog, the integration of the aromatic region (excluding the NH singlet) will sum to 7 protons , whereas in Aripiprazole, it sums to 6 protons .

Mass Spectrometry (MS)

MS provides the most definitive confirmation due to the chlorine isotope pattern.

-

Aripiprazole (

):-

Parent Ion (

): 448.2 -

Isotope Pattern: M (100%), M+2 (~65%), M+4 (~10%). Characteristic "9:6:1" pattern of two chlorines.

-

-

Deschloroaripiprazole (

):-

Parent Ion (

): 414.2 -

Isotope Pattern: M (100%), M+2 (~33%). Characteristic "3:1" pattern of a single chlorine.

-

HPLC Impurity Profiling

Deschloroaripiprazole is slightly less lipophilic than Aripiprazole (due to the loss of one Cl atom), typically resulting in a slightly shorter retention time (RRT < 1.0) on standard C18 columns, though this depends on the specific pH and mobile phase.

Recommended Method (USP/EP Compatible):

-

Column: C18 (e.g., Zorbax Eclipse XDB-C18,

mm, 3.5 -

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.05% TFA in Acetonitrile.

-

Gradient: 20% B to 80% B over 20 minutes.

-

Detection: UV at 215 nm or 254 nm.

-

Retention Order:

-

Deschloroaripiprazole (Impurity C) (~13.5 min)

-

Aripiprazole (API) (~14.4 min)

-

Dichlorophenyl piperazine dimer (Impurity X) (Late eluting)

-

Figure 2: Relative retention logic on Reverse Phase HPLC.

Part 4: Quality Control & Troubleshooting

Critical Control Points

-

Starting Material Purity: The presence of Deschloroaripiprazole in the final API is most often due to the impurity of the 1-(2,3-dichlorophenyl)piperazine starting material. If this reagent contains 1-(2-chlorophenyl)piperazine, the impurity will form and is difficult to remove by crystallization due to structural similarity.

-

Action: Specify starting material purity >99.5% by GC.

-

-

Over-Reduction: If using Pd/C for any hydrogenation steps (e.g., if the quinolinone ring was formed via reduction of a cinnamate precursor), ensure strict control of hydrogen pressure and catalyst loading to prevent dehalogenation of the aryl ring.

Storage and Stability[13]

-

State: White to off-white crystalline solid.

-

Storage: Store at 2-8°C, protected from light. Deschloroaripiprazole is chemically stable but should be kept dry to prevent hydrate formation.

References

-

Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research. (2014). Describes the isolation and structure of chloro-isomers.

-

Aripiprazole EP Impurity C (Deschloroaripiprazole). PubChem Compound Summary. National Library of Medicine. (Accessed 2026). CAS 203395-81-7.

-

Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. (2010). Provides relative retention times for Impurity C vs API.

-

Aripiprazole and Dehydroaripiprazole Pharmacokinetics. National Institutes of Health (PubMed). Discusses metabolic pathways involving dehydrogenation and hydroxylation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. SIMULTANEOUS ASSAY OF ARIPIPRAZOLE AND ITS ACTIVE METABOLITE IN SERUM BY HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive column-switching HPLC method for aripiprazole and dehydroaripiprazole and its application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

Deschloroaripiprazole: Structural Characterization and Impurity Profiling in Drug Development

Topic: Chemical Properties, Structural Characterization, and Control of Deschloroaripiprazole Content Type: Technical Whitepaper / Reference Monograph Audience: Pharmaceutical Scientists, CMC (Chemistry, Manufacturing, and Controls) Leads, and Quality Assurance Professionals.

Executive Summary

Deschloroaripiprazole (CAS 203395-81-7), often designated as Impurity C (EP/BP) or the 3-Deschloro impurity , is a critical structural analogue and process-related impurity of the atypical antipsychotic Aripiprazole. In the context of pharmaceutical development, it serves as a vital Reference Standard for Quality Control (QC) and stability testing.[1]

Unlike the active metabolite dehydroaripiprazole, Deschloroaripiprazole is primarily a monitoring target for purity compliance under ICH Q3A(R2) guidelines. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic origins, and validated analytical protocols for its detection in drug substances.

Structural Characterization & Physicochemical Profile

Deschloroaripiprazole is structurally homologous to Aripiprazole, distinguished solely by the absence of a chlorine atom at the meta position of the phenylpiperazine moiety. This structural modification—dehalogenation—significantly alters the electron density of the phenyl ring, potentially impacting lipophilicity and receptor binding kinetics, though its primary relevance remains in chemical purity profiling.

2.1 Comparative Chemical Identity

| Feature | Aripiprazole (API) | Deschloroaripiprazole (Impurity) |

| IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one | 7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one |

| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₂₈ClN₃O₂ |

| Molecular Weight | 448.38 g/mol | 413.94 g/mol |

| CAS Number | 129722-12-9 | 203395-81-7 |

| Halogenation | 2,3-Dichloro substitution | 2-Monochloro substitution (Loss at C3) |

| pKa (Calc) | ~7.6 (Basic N) | ~7.8 (Slightly more basic due to reduced EWG*) |

| LogP (Calc) | 4.9 - 5.2 | 4.3 - 4.6 (Reduced lipophilicity) |

*EWG: Electron Withdrawing Group. The removal of the C3-Chlorine reduces the electron-withdrawing effect on the phenyl ring.

2.2 Solubility and Stability

-

Solubility: Like the parent compound, Deschloroaripiprazole exhibits low aqueous solubility (<1 µg/mL at pH 7) but is freely soluble in organic solvents such as dichloromethane, methanol, and acetonitrile.

-

Stability: It is chemically stable under ambient conditions but serves as a marker for reductive degradation pathways.

Genesis: Synthetic Origins and Fate Mapping

Understanding the origin of Deschloroaripiprazole is essential for Process Analytical Technology (PAT) implementation. It arises through two primary vectors: Raw Material Contamination or Reductive Dehalogenation .

3.1 Vector A: Starting Material Impurity

The synthesis of Aripiprazole typically involves the alkylation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.

-

If the starting material 1-(2,3-dichlorophenyl)piperazine contains traces of 1-(2-chlorophenyl)piperazine (due to incomplete chlorination during its own manufacture), this analogue reacts downstream to form Deschloroaripiprazole.

3.2 Vector B: Process-Induced Hydrodehalogenation

During catalytic hydrogenation steps (often used to reduce intermediates or remove protecting groups), the aryl-chlorine bond at the C3 position is susceptible to hydrogenolysis, particularly in the presence of Palladium (Pd/C) or Platinum catalysts, converting Aripiprazole directly into Deschloroaripiprazole.

3.3 Visualization: Impurity Fate Map

Figure 1: Synthetic genesis of Deschloroaripiprazole showing both parallel synthesis from contaminated starting materials and direct degradation of the API.

Analytical Methodologies: Detection and Quantification

For regulatory compliance (ICH Q3A/B), Deschloroaripiprazole must be controlled at levels typically <0.15%. The following protocols utilize High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) for specific identification.

4.1 Protocol: Reverse-Phase HPLC Separation

This method separates the deschloro- analogue from the parent drug based on the difference in hydrophobicity caused by the missing chlorine atom.

-

Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile (Organic Modifier).

-

Gradient Program:

-

T=0 min: 80% A / 20% B

-

T=20 min: 20% A / 80% B (Linear Ramp)

-

T=25 min: 20% A / 80% B (Hold)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (primary) and 215 nm.

Scientific Rationale: The Deschloro impurity is less lipophilic than Aripiprazole (lower LogP). Therefore, it will elute earlier (lower Retention Time, RRT ~0.85-0.90) than the parent peak in a reverse-phase system.

4.2 Protocol: LC-MS/MS Identification

Mass spectrometry provides definitive structural confirmation, distinguishing the impurity from other potential degradants like N-oxides.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion Scan:

-

Aripiprazole: m/z 448.2 [M+H]⁺

-

Deschloroaripiprazole: m/z 414.2 [M+H]⁺ (Characteristic -34 Da shift).

-

-

Fragmentation (MRM Transitions):

-

Quantifier Transition: m/z 414.2 → 285.2 (Cleavage of the piperazine-butoxy bond).

-

Qualifier Transition: m/z 414.2 → 176.1 (Dichlorophenylpiperazine fragment loses Cl to become Chlorophenylpiperazine).

-

4.3 Analytical Logic Diagram

Figure 2: Logic flow for the identification of Deschloroaripiprazole using LC-MS/MS, highlighting the critical mass shift.

Regulatory Implications & Control Strategy

5.1 ICH Q3A/B Thresholds

For a drug substance with a maximum daily dose > 10 mg (Aripiprazole is typically 10-30 mg/day), the following thresholds apply to Deschloroaripiprazole:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

5.2 Toxicity Assessment

While Deschloroaripiprazole is a structural analogue, the loss of the chlorine atom may alter its off-target binding profile. However, as a stable process impurity, it is generally qualified through toxicological studies of the parent drug if present in the batches used for safety trials. If it appears in new GMP batches at levels >0.15% where it was previously absent, a bridging toxicology study or in silico genotoxicity assessment (e.g., Derek Nexus) is required.

References

-

European Directorate for the Quality of Medicines (EDQM). (2024). Aripiprazole Monograph 2617: Impurity C (Deschloroaripiprazole). European Pharmacopoeia.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10549689: Deschloroaripiprazole.[2] PubChem.[2][3]

-

Shaikh, T., et al. (2019).[4] Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmacy and Pharmaceutical Research.

-

International Conference on Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[4]

-

Cayman Chemical. (2024). Deschloroaripiprazole Product Information and Safety Data Sheet.[5] Cayman Chemical.

Sources

Deschloroaripiprazole: Impurity Profiling, Analysis, and Qualification Strategy

[1][2]

Executive Summary

Deschloroaripiprazole (7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one) represents a critical impurity in the development and manufacture of Aripiprazole drug substance and drug product.[1] Often designated as Impurity C (European Pharmacopoeia), its presence poses a dual challenge: it is a structural analog capable of co-eluting during chromatographic analysis, and it is a pharmacologically active metabolite (BMS-337039) formed in vivo.

This technical guide provides a comprehensive framework for the identification, formation mechanisms, analytical separation, and regulatory qualification of Deschloroaripiprazole. It prioritizes the distinction between process-related origin and metabolic formation, offering a robust control strategy aligned with ICH Q3A/Q3B(R2) guidelines.

Chemical Identity and Structural Analysis[4][5][6]

Deschloroaripiprazole differs from the parent molecule, Aripiprazole, by the absence of a single chlorine atom on the phenyl ring. This minor structural modification significantly impacts the retention time and requires high-resolution chromatography for accurate quantification.

| Attribute | Aripiprazole (Parent) | Deschloroaripiprazole (Impurity) |

| CAS Number | 129722-12-9 | 203395-81-7 (2-chloro isomer) |

| Molecular Formula | C23H27Cl2N3O2 | C23H28ClN3O2 |

| Molecular Weight | 448.38 g/mol | 413.94 g/mol |

| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one | 7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one |

| Pharmacopoeial Ref | USP / EP | EP Impurity C |

Structural Comparison Diagram

The following diagram illustrates the structural relationship, highlighting the dechlorination site.

Figure 1: Structural relationship between Aripiprazole and its deschloro analog.

Formation Mechanisms and Root Cause Analysis

Understanding the origin of Deschloroaripiprazole is paramount for implementing effective Control Strategies. It arises primarily through two distinct pathways:[2]

A. Process-Related Impurity (Primary Root Cause)

The most common source of Deschloroaripiprazole in the Active Pharmaceutical Ingredient (API) is the quality of the starting material.

-

Mechanism: Aripiprazole is typically synthesized by alkylating 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine (DCPP) .

-

Contamination: If the DCPP starting material contains 1-(2-chlorophenyl)piperazine as an impurity (arising from regioselectivity issues during DCPP synthesis), this contaminant will react competitively to form Deschloroaripiprazole.

-

Control Strategy: Stringent vendor specifications for DCPP are required. The limit for the monochloro-piperazine impurity in the starting material must be controlled, typically to <0.10%, to ensure the final API meets ICH Q3A limits.

B. Degradation Pathway (Secondary Risk)

While Aripiprazole is susceptible to N-oxidation and thermal degradation, photolytic dechlorination is a known pathway for aryl chlorides.

-

Mechanism: Exposure to high-intensity UV light can induce homolytic cleavage of the C-Cl bond, followed by hydrogen abstraction.

-

Risk: This is generally a lower risk than the process-related formation but necessitates light-resistant packaging for the drug product.

Analytical Strategy: Separation and Detection

Separating Deschloroaripiprazole from Aripiprazole is challenging due to their similar hydrophobicity and pKa. A standard isocratic method often fails to provide baseline resolution.

Recommended HPLC Methodology

The following gradient method utilizes a C18 stationary phase with an acidic mobile phase to maximize interaction differences based on the halogen substitution.

Instrument: HPLC/UPLC with UV Detection (PDA) or MS.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 215 nm or 254 nm |

| Column Temp | 30°C - 40°C |

Gradient Profile:

-

0-5 min: 20% B (Equilibration)

-

5-25 min: Linear ramp to 80% B

-

25-30 min: Hold at 80% B

-

30-35 min: Return to 20% B

Critical Quality Attribute (CQA): The resolution (

Analytical Workflow

The following DOT diagram outlines the method validation workflow to ensure specificity.

Figure 2: Analytical method optimization workflow for critical pair resolution.

Toxicological Qualification & Regulatory Context

A unique aspect of Deschloroaripiprazole is its status as a major active metabolite (BMS-337039). This has significant implications for its qualification under ICH Q3B(R2).[3]

The "Metabolite Exemption"

According to ICH Q3B(R2), an impurity in a drug product is considered qualified if it is also a significant metabolite found in animal and/or human studies.

-

Metabolic Profile: Deschloroaripiprazole is formed in humans via CYP2D6 and CYP3A4 enzymes.

-

Qualification Logic: If the level of Deschloroaripiprazole in the drug product (e.g., 0.5%) results in a patient exposure that is lower than the exposure (AUC) to the metabolite formed naturally in the body after dosing, the impurity is qualified without further toxicology studies.

Qualification Decision Tree

Figure 3: Qualification strategy based on ICH Q3B(R2) guidelines.

References

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[4][3] Available at: [Link]

-

Reddy, G. V. R., et al. (2010).[5] Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. European Journal of Chemistry, 1(1), 20-27.[5] Available at: [Link]

-

Sastry, B. S., et al. (2012). RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations. Asian Journal of Chemistry. Available at: [Link]

-

PubChem Compound Summary. Deschloroaripiprazole (CID 10549689). National Center for Biotechnology Information. Available at: [Link]

-

European Pharmacopoeia (Ph. Eur.). Aripiprazole Monograph 2617. (Requires Subscription).[3]

Technical Guide: Deschloroaripiprazole – Origin, Mechanism, and Control in Aripiprazole Synthesis

Executive Summary

In the high-precision landscape of antipsychotic drug development, the purity of Aripiprazole (7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one) is contingent upon the integrity of its halogenated pharmacophore. Deschloroaripiprazole , specifically the monochloro-analogs (identified as Impurity C and Impurity D in European Pharmacopoeia), represents a critical process-related impurity.

Its presence is not merely a purification oversight but a "genetic" defect inherited from the starting material, 1-(2,3-dichlorophenyl)piperazine (DCPP) , or introduced via aggressive catalytic environments. This guide dissects the molecular origins of deschloroaripiprazole, establishing the causal link between raw material quality (2,3-dichloroaniline) and final API specifications, and provides a self-validating control strategy.

Molecular Architecture & Impurity Profile

Aripiprazole relies on a 2,3-dichlorophenyl moiety for its receptor binding affinity. The "Deschloro" impurities are structural analogs where one chlorine atom is absent.

| Compound Name | EP Designation | Chemical Structure Description | Origin Classification |

| Aripiprazole | API | 2,3-Dichlorophenyl piperazine core | Target Molecule |

| Deschloroaripiprazole (2-Cl) | Impurity C | 2-Chlorophenyl piperazine core (Missing 3-Cl) | Raw Material Carryover / Hydrodehalogenation |

| Deschloroaripiprazole (3-Cl) | Impurity D | 3-Chlorophenyl piperazine core (Missing 2-Cl) | Raw Material Carryover / Hydrodehalogenation |

The Genesis of the Impurity: Synthetic Pathways

The formation of Deschloroaripiprazole follows two distinct mechanistic pathways. Understanding these is prerequisite to implementing effective Critical Process Parameters (CPPs).

Pathway A: The "Inheritance" Mechanism (Primary Root Cause)

The most prevalent source is the contamination of the key intermediate, DCPP .

-

Precursor: The synthesis of DCPP begins with 2,3-dichloroaniline .[1]

-

Contamination: Industrial grade 2,3-dichloroaniline frequently contains 2-chloroaniline and 3-chloroaniline as byproducts of the upstream polychlorobenzene nitration/reduction processes.

-

Propagation: These monochloro-anilines react with bis(2-chloroethyl)amine at rates similar to the target molecule, forming 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine .

-

Persistence: These impurities are structurally homologous to DCPP, making separation by standard crystallization difficult. They are carried forward into the final coupling step with the quinolinone-butyl linker.

Pathway B: Hydrodehalogenation (Process-Induced)

If the synthesis involves a hydrogenation step (e.g., reducing a double bond in a "Dehydroaripiprazole" intermediate or removing a protecting group) using Palladium on Carbon (Pd/C), the aryl-chloride bond is susceptible to oxidative addition by Pd(0), leading to dechlorination.

Diagram 1: Impurity Propagation Workflow

The following diagram illustrates how impurities in the aniline starting material propagate through the DCPP synthesis to the final API.

Caption: Propagation of monochloro-impurities from raw aniline precursors through the piperazine intermediate to the final Aripiprazole drug substance.

Technical Deep Dive: DCPP Synthesis & Control

To eliminate Deschloroaripiprazole, one must control the DCPP synthesis. The standard protocol involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[2]

Experimental Protocol: DCPP Synthesis (Optimized for Purity)

Note: This protocol emphasizes purification to remove monochloro-analogs.

Reagents:

-

2,3-Dichloroaniline (Limit monochloro analogs < 0.10%)

-

Bis(2-chloroethyl)amine hydrochloride[2]

-

Diethylene glycol monomethyl ether (Solvent)

-

Sodium Carbonate (Base)

Step-by-Step Workflow:

-

Charging: Charge 2,3-dichloroaniline (1.0 eq) and bis(2-chloroethyl)amine HCl (1.1 eq) into the reactor with solvent.

-

Thermal Cyclization: Heat to 130°C - 140°C for 18-24 hours. Causality: High temperature is required for the nucleophilic attack of the aniline nitrogen on the alkyl chloride, but excessive heat (>150°C) promotes degradation.

-

Quenching: Cool to 80°C and add Sodium Carbonate solution.

-

Extraction: Extract the free base into Toluene.

-

Critical Purification (The "Firewall"):

-

The crude DCPP contains homologous impurities.

-

Acid Salt Formation: Convert the crude base to the Hydrochloride Salt using conc. HCl in Ethanol/Water.

-

Recrystallization: Heat the slurry to reflux until dissolved, then cool slowly to 0-5°C.

-

Mechanism:[3][4][5] The crystal lattice of DCPP.HCl is highly specific. Monochloro-analogs (Impurity C/D precursors) have different solubility profiles and are largely rejected into the mother liquor during this crystallization step.

-

-

Validation: Analyze the wet cake by HPLC. If Deschloro-DCPP > 0.10%, repeat recrystallization.

Analytical Characterization & Detection

Detecting Deschloroaripiprazole requires a method capable of resolving the positional isomers (2-Cl vs 3-Cl) from the 2,3-dichloro parent.

HPLC Method Parameters (Self-Validating System)

This method utilizes a C18 stationary phase with an acidic mobile phase to suppress silanol activity and ensure sharp peak shapes for the basic piperazine moiety.

| Parameter | Specification |

| Column | Inertsil ODS-3V or equivalent C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Buffer: 0.02M KH₂PO₄ + 0.2% Triethylamine (pH 2.5 with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time(min)/%B: 0/20, 15/35, 40/80, 50/80 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm (Maximal absorbance for phenyl-piperazine) |

| Column Temp | 40°C |

System Suitability Criteria:

-

Resolution (Rs): > 1.5 between Aripiprazole and Impurity C (closest eluting).

-

Tailing Factor: < 1.5 for Aripiprazole.

Diagram 2: Analytical Logic & Separation

Caption: Chromatographic elution order based on lipophilicity. The loss of a chlorine atom makes the impurities slightly more polar than Aripiprazole, causing earlier elution.

Hydrodehalogenation: The Secondary Risk

While raw material carryover is primary, hydrodehalogenation is a severe risk if the synthesis involves Pd/C hydrogenation.

Mechanism

Palladium catalyzes the cleavage of the Aryl-Cl bond via:

-

Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.

-

Hydrogenolysis: Hydride transfer replaces Cl with H.

Prevention Strategy:

-

Avoid Pd/C: If reducing a double bond (e.g., in the quinolinone core), use non-catalytic reductions or alternative catalysts (Pt/C is less aggressive toward Ar-Cl).

-

Poisoned Catalysts: If Pd is necessary, use sulfided Pd/C to reduce activity toward halogen scission.

-

Acid Scavengers: Avoid bases during hydrogenation, as they neutralize the HCl formed, driving the dehalogenation equilibrium forward.

References

-

Verdia, J., Kumar, P., & Joshi, N. S. (2014). Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research. Link

-

European Pharmacopoeia (Ph.[6] Eur.) . Aripiprazole Monograph 2617. (Defines Impurity C and D specifications). Link

-

PubChem . Deschloroaripiprazole (Compound Summary). National Library of Medicine. Link

-

U.S. Pharmacopeia (USP) . Aripiprazole Related Compound C and D. USP Reference Standards. Link

-

ChemicalBook . Synthesis of 1-(2,3-dichlorophenyl)piperazine. (Methodology for DCPP synthesis). Link

Sources

- 1. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. marxify.pages.dev [marxify.pages.dev]

- 5. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 6. aifa.gov.it [aifa.gov.it]

Troubleshooting & Optimization

Troubleshooting peak tailing in Deschloroaripiprazole HPLC analysis

Topic: Troubleshooting Peak Tailing in Deschloroaripiprazole (DCA) Analysis Status: Active Guide Audience: Analytical Chemists, QC Specialists, Method Development Scientists

The Core Issue: Why Does Deschloroaripiprazole Tail?

Q: I am using a standard C18 column, but Deschloroaripiprazole elutes with a significant tail (As > 1.5). Why is this happening?

A: The root cause lies in the chemical structure of Deschloroaripiprazole (DCA) and its interaction with the stationary phase substrate.

DCA contains a piperazine ring with a basic nitrogen atom (approximate pKa ~7.6). In standard reversed-phase conditions (pH 3–7), this nitrogen is protonated (

Simultaneously, the silica support of your column contains residual silanol groups (Si-OH) .[1] While most are bonded to the C18 ligand, some remain exposed.[2] As the pH rises above 3.5, these silanols ionize to form negatively charged silanates (

The Mechanism: The positively charged DCA interacts electrostatically with the negatively charged silanols. This secondary interaction (ion-exchange) is slower than the primary hydrophobic partition, causing the analyte to "drag" or tail.

Visualization: The Silanol-Analyte Interaction

Figure 1: Mechanism of peak tailing caused by secondary silanol interactions.

Mobile Phase Optimization Strategies

Q: Can I fix the tailing by changing my mobile phase without changing the column?

A: Yes. You have two primary chemical levers to pull: pH Suppression or Silanol Blocking .[3]

Strategy A: Silanol Blocking (The "Masking" Approach)

Add a competitive base, such as Triethylamine (TEA) , to the mobile phase.[3][4][5] TEA is a small, basic molecule that saturates the active silanol sites, effectively "blocking" them from interacting with the bulky DCA molecule.

-

Concentration: 0.1% (v/v) is standard.

-

Caveat: TEA can degrade column lifetime if not washed out properly and is incompatible with MS detection (signal suppression).

Strategy B: pH Suppression (The "Low pH" Approach)

Lower the pH to < 3.0. At this acidity, the silanol groups are protonated (

-

Modifier: Trifluoroacetic Acid (TFA) (0.05% - 0.1%) or Phosphate Buffer (pH 2.5).

-

Advantage: TFA also acts as an ion-pairing agent, further sharpening the peak.

Data: Impact of Mobile Phase Modifiers on DCA Peak Shape

| Modifier Strategy | Mechanism | Expected Tailing Factor ( | MS Compatible? |

| None (Water/ACN) | High Silanol Interaction | > 2.0 (Severe) | Yes |

| 0.1% TEA (pH ~6) | Competes for Silanol sites | < 1.3 (Good) | No |

| 0.05% TFA (pH ~2) | Suppresses Silanol ionization | < 1.2 (Excellent) | Yes |

| High pH (pH 10) | Suppresses DCA ionization | < 1.1 (Superior) | Column Dependent |

Troubleshooting Workflow

Q: My peak is tailing, but I'm not sure if it's the column or the system. How do I diagnose this?

Follow this logic gate to isolate the variable.

Figure 2: Diagnostic workflow for isolating the cause of peak tailing.

Column Selection Guide

Q: I need to buy a new column for this assay. What specifications are non-negotiable for Deschloroaripiprazole?

A: You must avoid "Type A" (older, acidic) silica. Look for these three keywords in column specifications:

-

Base Deactivated (BDS): The silica is pre-treated to remove metal impurities that increase silanol acidity.

-

End-Capped: A secondary bonding step (usually trimethylsilane) covers exposed silanols.

-

High Carbon Load (>15%): Provides better coverage of the silica support.

Recommended Column Chemistries:

-

L1 (C18): Standard for USP methods.[6] Ensure it is "End-capped".[6]

-

Examples: Waters Symmetry C18, Agilent Zorbax Eclipse Plus.

-

-

Hybrid Particles (BEH): If you wish to run at High pH (pH 10) to neutralize the DCA amine.

-

Examples: Waters XBridge BEH C18.

-

Experimental Protocols

Protocol A: Preparation of TEA-Modified Buffer (Silanol Blocking)

Use this if you are restricted to mid-pH (pH 6-7) conditions.

-

Measure: Pour 900 mL of HPLC-grade water into a 1L flask.

-

Add Modifier: Add 1.0 mL of Triethylamine (TEA).

-

Adjust pH: Using Phosphoric Acid (85%), adjust the pH to 6.0 ± 0.1. Note: TEA is basic; you must acidify it to create the buffer system.

-

Dilute: Fill to volume with water.

-

Filter: Filter through a 0.45 µm nylon membrane.

Protocol B: USP-Aligned Mobile Phase (Low pH)

Based on USP Aripiprazole Impurities method.

-

Solution A: Mix Acetonitrile and 0.05% Trifluoroacetic Acid (TFA) in water (10:90 ratio).

-

Solution B: Mix Acetonitrile and 0.05% TFA in water (90:10 ratio).

-

Gradient: Run a gradient from low %B to high %B.

-

Why this works: The TFA keeps the pH < 2.5, ensuring silanols are neutral (

) and cannot bind to the DCA amine.

-

Frequently Asked Questions (FAQ)

Q: Can I use Acetate buffer instead of Phosphate or TFA? A: Acetate buffers have a UV cutoff around 210-220 nm. If you are detecting DCA at low wavelengths (e.g., 215 nm), Acetate will cause high background noise. Phosphate or TFA are transparent at low UV.

Q: My peak isn't tailing, it's "fronting" (As < 0.9). Is this the same issue? A: No. Fronting is usually caused by mass overloading (injecting too much concentration) or solvent mismatch (injecting the sample in 100% Acetonitrile while the mobile phase is mostly water). Dilute your sample with the starting mobile phase.

Q: Does temperature affect tailing? A: Yes. Increasing column temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics. This can significantly reduce tailing by speeding up the adsorption/desorption rate of the analyte from the silanol sites.

References

-

United States Pharmacopeia (USP). Monograph: Aripiprazole.[6][7] USP-NF.[7][8] (Referenced for standard impurity methods using TFA/ACN gradients).

-

Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[9][4][8] Explains the silanol ionization mechanism at mid-pH.

-

Agilent Technologies. LC Troubleshooting: Peak Tailing. Technical Guide. Discusses the use of TEA and low pH buffers for basic compounds.

-

Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. (2023).[1][6][8][10] Details the competitive binding mechanism of TEA on silanol groups.

-

PubChem. Deschloroaripiprazole Compound Summary. (2025).[9][4][8] Structural confirmation of piperazine ring and basicity.

Sources

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 4. welch-us.com [welch-us.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Aripiprazole [doi.usp.org]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. chromtech.com [chromtech.com]

- 10. scribd.com [scribd.com]

Technical Support Center: High-Yield Synthesis of Deschloroaripiprazole

Topic: Process Optimization & Troubleshooting for Deschloroaripiprazole (Aripiprazole Impurity C)

Introduction: The "Deschloro" Challenge

Welcome to the technical support hub for Deschloroaripiprazole (CAS: 203395-81-7).[1] In drug development, this compound serves two critical roles: as a reference standard for Aripiprazole Impurity C (European Pharmacopoeia) and as a metabolic probe.

The Central Thesis for Yield Improvement: Many researchers attempt to synthesize this molecule via the dehalogenation of Aripiprazole. This is a strategic error. Selective removal of a single chlorine atom from the 2,3-dichlorophenyl moiety is thermodynamically difficult to control and often results in over-reduction to the unsubstituted phenyl analog.

To maximize yield and purity, you must adopt a convergent de novo synthesis using 1-(2-chlorophenyl)piperazine as the nucleophile.[1] This guide focuses on optimizing this specific alkylation pathway.

Module 1: The Optimized Synthetic Workflow

The Reaction Pathway

The synthesis relies on a nucleophilic substitution (

Figure 1: Convergent synthesis strategy avoiding direct dehalogenation of Aripiprazole.[1][3][4]

Optimized Protocol (Bench Scale: 10g Basis)

Reagents:

-

Substrate A: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)[1]

-

Substrate B: 1-(2-chlorophenyl)piperazine HCl (1.1 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv) -

Catalyst: Sodium Iodide (NaI) (0.1 equiv) — Critical for Finkelstein exchange[1]

-

Solvent: Acetonitrile (ACN) (10 vol)[1]

Step-by-Step Procedure:

-

Charging: To a clean, dry 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge Substrate A, Substrate B, and

. -

Solvent & Catalyst: Add Acetonitrile followed by NaI.

-

Note: Do not use DMF if possible; ACN simplifies workup and prevents high-boiling solvent retention.[1]

-

-

Reaction: Heat to reflux (

).[1] Agitate vigorously (RPM > 300) as this is a heterogeneous mixture. -

Monitoring: Check HPLC/TLC at 6 hours. The limiting reagent (Substrate A) should be

. -

Workup (The "Anti-Oil" Method):

Module 2: Troubleshooting & Critical Process Parameters (CPPs)

This section addresses specific failure modes reported by users.

Diagnostic Logic Tree: Low Yield

Figure 2: Decision matrix for diagnosing yield loss during synthesis.

Troubleshooting Q&A

Q1: The reaction stalls at 80% conversion even after 12 hours. Adding more base doesn't help.[1] Why? A: This is likely a Finkelstein failure . The reaction between the alkyl bromide and the piperazine is slow. We add NaI to convert the alkyl bromide to the more reactive alkyl iodide in situ.

-

Fix: Ensure you added 0.1–0.2 equiv of NaI.

-

Check: If your

is too coarse, surface area is limited. Use milled/powdered

Q2: I am getting a significant "Dimer" impurity (RRT ~1.8). What is it? A: This usually originates from the previous step (synthesis of the bromobutoxy linker), where 1,4-dibromobutane reacts with two quinolinone molecules.

-

Detection: It is the "Bis-quinolinone" impurity.[1]

-

Prevention: You cannot remove this easily in the final step.[4] You must purify your starting material (7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one) to >98% purity before starting the piperazine coupling.[1]

Q3: My product oils out instead of crystallizing during workup. A: Deschloroaripiprazole free base is prone to oiling, especially if residual solvent (DMF/Toluene) is present.

-

Protocol Adjustment: Switch the recrystallization solvent to Ethanol/Water (9:1) .

-

Technique: Dissolve in hot ethanol, then add water dropwise until slightly turbid. Seed with a pure crystal if available, then cool very slowly (10°C per hour).

Q4: Can I use the HCl salt of the piperazine? A: Yes, but you must account for the stoichiometry of the base.

-

Calculation: If using 1-(2-chlorophenyl)piperazine HCl , the first equivalent of

is consumed just to neutralize the HCl.[1] You must increase your base loading to 3.0–3.5 equivalents to ensure enough free base exists to drive the alkylation.

Module 3: Data & Specifications

Solvent Efficiency Comparison

Data based on internal optimization runs (10g scale).

| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |

| DMF | None | 100 | 4 | 82% | 94.5% | Difficult solvent removal; product oiled.[1] |

| Acetonitrile | None | 82 (Reflux) | 14 | 65% | 98.0% | Reaction too slow; incomplete conversion.[1] |

| Acetonitrile | NaI (0.1 eq) | 82 (Reflux) | 6 | 91% | 99.2% | Recommended conditions. Clean workup.[1] |

| Water | TBAB (PTC) | 90 | 8 | 78% | 96.0% | "Green" route, but drying the product is harder. |

Module 4: Frequently Asked Questions (FAQs)

Q: Why is Deschloroaripiprazole designated as "Impurity C" in the EP? A: It is a process-related impurity arising from the use of 1-(2,3-dichlorophenyl)piperazine contaminated with the monochloro analog.[1] It is also a metabolite.[1][] Regulatory limits usually require it to be controlled <0.15% in the API.

Q: Is the UV spectrum different from Aripiprazole?

A: Minimally. The chromophore (quinolinone) is identical. The loss of one chlorine on the phenyl ring causes a negligible shift in

Q: Can I use 1-(2-chlorophenyl)piperazine free base instead of the HCl salt? A: Yes, and it is often preferred as it reduces the inorganic salt load in the reaction, making filtration easier.

References

-

Otsuka Pharmaceutical Co., Ltd. (1991). Carbostyril derivatives and process for preparing the same.[2][6][7] U.S. Patent 5,006,528.[1][6] Link (Foundational chemistry for the alkylation of the quinolinone scaffold).

-

Beshore, D. C., et al. (2007). Preparation of Aripiprazole Metabolites.[3][8][9] WO Patent 2007/113846.[1] Link (Describes specific impurity control strategies).[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10549689, Deschloroaripiprazole.Link[1]

-

Organic Process Research & Development. (2012). Optimizing Reaction Conditions of N-Alkylation. (General reference for NaI/Finkelstein acceleration in piperazine alkylations). Link

Sources

- 1. Deschloroaripiprazole | C23H28ClN3O2 | CID 10549689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. WO2008001188A2 - An improved process for the preparation of substantially pure aripiprazole - Google Patents [patents.google.com]

- 7. US7910589B2 - Low hygroscopic aripiprazole drug substance and processes for the preparation thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]

Technical Support Center: Deschloroaripiprazole Separation & Analysis

[1]

Status: Operational Ticket ID: DM-1451-RES Subject: Advanced Troubleshooting for Co-eluting Impurities in Aripiprazole Analysis Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary: The "Critical Pair" Challenge

Welcome to the technical support hub for Aripiprazole impurity profiling. The separation of Aripiprazole (Parent) from Deschloroaripiprazole (Impurity C/DM-1451) represents a classic "critical pair" challenge in pharmaceutical analysis.[1]

The Core Problem: The structural difference between the parent drug and the deschloro- impurity is a single atom substitution: a Chlorine (Cl) atom on the phenyl ring is replaced by a Hydrogen (H) atom.[1]

-

Aripiprazole: 2,3-dichlorophenyl piperazine moiety.[1][2][3][4][5]

-

Deschloroaripiprazole: 2-chlorophenyl piperazine moiety.[1]

Chromatographic Consequence: This substitution results in a negligible difference in pKa (~7.6 for both) and a very slight decrease in hydrophobicity for the impurity. On standard C18 columns, this leads to retention times (RT) that often differ by less than 0.5 minutes, causing peak merging, especially when column performance degrades.

Theoretical Grounding & Strategy

To resolve this pair, we must exploit Selectivity (

Mechanism of Separation

In Reversed-Phase Chromatography (RPC), retention is driven by hydrophobic interaction.[1]

-

Chlorine is electron-withdrawing and lipophilic.[1]

-

Hydrogen is less lipophilic.[1]

-

Result: Deschloroaripiprazole should theoretically elute before Aripiprazole.[1]

However, the basic nitrogen in the piperazine ring causes secondary interactions (silanol activity) at mid-pH, causing peak tailing that masks the separation.

Strategic Decision Matrix

Use the following logic flow to determine your method approach.

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on detection mode and resolution requirements.

Recommended Experimental Protocols

Protocol A: The "Standard" Acidic Method (USP-Aligned)

Best for: Routine QC, UV detection, and compliance with legacy monographs.[1]

This method relies on Trifluoroacetic Acid (TFA) .[1] TFA acts as an ion-pairing agent that masks silanols and improves the shape of the basic piperazine peak.[1]

| Parameter | Specification |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Purospher STAR), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.05% TFA in Water |

| Mobile Phase B | 0.05% TFA in Acetonitrile |

| Flow Rate | 1.0 - 1.2 mL/min |

| Temp | 40°C (Critical: Higher temp improves mass transfer for basic drugs) |

| Detection | UV @ 254 nm (primary) and 215 nm (impurities) |

Gradient Table (Method A):

| Time (min) | % Mobile Phase B | Comments |

|---|---|---|

| 0.0 | 20 | Initial Hold |

| 2.0 | 20 | |

| 20.0 | 80 | Shallow gradient for max resolution |

| 25.0 | 80 | Wash |

| 25.1 | 20 | Re-equilibration |

Protocol B: The "Modern" High pH Method (Problem Solver)

Best for: LC-MS applications, difficult separations, and maximizing peak symmetry.[1]

Why this works: At pH 10, Aripiprazole (pKa ~7.6) is deprotonated (neutral).[1] Neutral basic drugs retain longer and have significantly better peak shape because they do not interact with acidic silanols on the silica surface. This often radically changes the selectivity between the chloro- and deschloro- species.[1]

WARNING: You MUST use a column rated for high pH (Organo-silica hybrid or polymer-coated).[1] Do not use standard silica columns.[1]

| Parameter | Specification |

| Column | Hybrid Particle C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 100 x 2.1 mm, 2.5 µm |

| Mobile Phase A | 10mM Ammonium Bicarbonate (adjusted to pH 9.0 with Ammonium Hydroxide) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min (UPLC/UHPLC compatible) |

| Temp | 35°C |

Troubleshooting & FAQs (Interactive Guide)

Q1: My Deschloro- peak is merging into the front of the Aripiprazole peak. How do I fix this?

Diagnosis: Your selectivity (

-

Lower the Gradient Slope: Change the gradient in Protocol A to increase %B more slowly (e.g., 1% per minute instead of 3%).

-

Switch Organic Modifier: Replace Acetonitrile with Methanol . Methanol facilitates

-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Q2: I see severe peak tailing (Symmetry > 2.0) for Aripiprazole.[1][2][3][4][5][6][7][8][9][10][11]

Diagnosis: Secondary silanol interactions are occurring.[1] The basic nitrogen is sticking to the acidic silica. Action Plan:

-

If using Method A: Ensure you are using TFA (0.05% - 0.1%).[1] Formic acid is often too weak to suppress silanols for this specific molecule.

-

Add Triethylamine (TEA): If you cannot use TFA (e.g., MS sensitivity issues), add 5mM TEA to the mobile phase. TEA competes for the silanol sites, effectively "blocking" them from the drug.

Q3: I am detecting "Ghost Peaks" in my blank run.

Diagnosis: Aripiprazole is "sticky" and hydrophobic. It can carry over in the injector loop or needle seat. Action Plan:

-

Needle Wash: Switch to a strong needle wash: 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.[1] Standard water/methanol washes are often insufficient to remove Aripiprazole residues.

Q4: Can I use this method for Dehydroaripiprazole (Metabolite) as well?

Answer: Yes.

-

Deschloroaripiprazole elutes before the parent (Relative Retention Time ~0.9).

-

Dehydroaripiprazole usually elutes after or very close to the parent (RRT ~1.1) depending on the column.[6][7]

-

Note: The USP specifies a resolution of NLT 2.0 between Aripiprazole and Dehydroaripiprazole (Related Compound F). Method A is validated to achieve this.

Visualizing the Separation Mechanism

The following diagram illustrates why pH modification is the most powerful tool for this specific separation.

Figure 2: Mechanistic difference between Low pH and High pH chromatography for basic compounds like Aripiprazole.

References

-

United States Pharmacopeia (USP). Aripiprazole Monograph: Organic Impurities.[1] USP-NF.[1] [1]

-

Ravichandran, V. et al. "Validation of Stability Indicating RP-HPLC Method for the Estimation of Aripiprazole in Bulk and Pharmaceutical Formulation." Journal of Pharmaceutical Analysis, 2012.

-

Kirschbaum, J. "Selection of Column and Mobile Phase for the Separation of Aripiprazole and its Impurities." Journal of Chromatography A, 2008.

-

PubChem. "Aripiprazole Compound Summary (pKa and Physical Properties)." National Library of Medicine.

-

Merck Millipore. "Application Note: Separation of Aripiprazole and Related Compounds using Purospher STAR."

Sources

- 1. Page loading... [guidechem.com]

- 2. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study | MDPI [mdpi.com]

Technical Support Center: High-Sensitivity Quantitation of Deschloroaripiprazole (DCA)

Welcome to the Advanced Mass Spectrometry Support Hub. Current Module: Trace-Level Detection of Aripiprazole Impurities & Metabolites.

This guide addresses the specific challenges in detecting Deschloroaripiprazole (DCA) , a mono-chlorinated analog (impurity/metabolite) of Aripiprazole. Unlike the major metabolite Dehydroaripiprazole (-2 Da), DCA involves a chlorine-to-hydrogen substitution (-34 Da), presenting unique isobaric and fragmentation challenges.

Module 1: Method Development & Optimization

Q: I am seeing low sensitivity for Deschloroaripiprazole compared to the parent drug. What is the primary cause?

A: Low sensitivity for DCA is typically driven by three converging factors:

-

Ionization Competition: DCA often co-elutes with the parent drug (Aripiprazole), which is present at much higher concentrations (10-100x). This causes severe charge competition in the ESI source.

-

Fragmentation Efficiency: The loss of a chlorine atom changes the electron density of the phenylpiperazine ring, potentially altering fragmentation efficiency compared to the parent.

-

Matrix Suppression: Phospholipids from plasma/tissue elute in the same hydrophobic region as DCA.

Recommended Workflow: You must move from "dilute-and-shoot" or Protein Precipitation (PPT) to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . DCA contains a basic piperazine nitrogen (pKa ~7.6), allowing it to bind to the MCX sorbent while neutral interferences (phospholipids) are washed away.

Protocol: Optimized MCX SPE for DCA

| Step | Solvent/Buffer | Mechanism |

| 1. Condition | 1 mL Methanol, then 1 mL Water | Activates sorbent ligands. |

| 2. Load | Plasma (diluted 1:1 with 2% H3PO4) | Acidifies sample to charge the DCA nitrogen (DCA-H+). |

| 3. Wash 1 | 1 mL 2% Formic Acid in Water | Removes proteins and hydrophilic interferences. |

| 4. Wash 2 | 1 mL Methanol | CRITICAL: Removes neutral phospholipids and hydrophobic neutrals. DCA remains bound ionically. |

| 5. Elute | 5% Ammonium Hydroxide in Methanol | Breaks ionic bond by neutralizing the DCA nitrogen. |

Module 2: Mass Spectrometry Parameters (The Detector)

Q: What are the optimal MRM transitions? I cannot find "Deschloroaripiprazole" in standard libraries.

A: You must derive the transitions based on the structural shift from Aripiprazole.

-

Parent (Aripiprazole): m/z 448.1 → 285.1 (Dichlorophenyl-piperazine fragment).

-

Target (Deschloroaripiprazole): The modification is on the dichlorophenyl ring (loss of Cl, gain of H).

-

Precursor:

-

Product: The fragment also loses the Cl.

-

Optimized MRM Table

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Deschloroaripiprazole | 414.2 | 251.1 | 40 | 25-30 | Quantifier |

| Deschloroaripiprazole | 414.2 | 176.1 | 40 | 45 | Qualifier |

| Aripiprazole (Parent) | 448.1 | 285.1 | 40 | 22 | Interference Check |

| Aripiprazole-D8 (IS) | 456.2 | 293.2 | 40 | 22 | Internal Standard |

Tech Note: Ensure your Quadrupole 1 (Q1) and Quadrupole 3 (Q3) resolution is set to "Unit" or "Wide" initially to capture the ion, then tighten to "Unit" for specificity.

Module 3: Chromatographic Resolution (The Filter)

Q: My DCA peak has a "shoulder" or is tailing significantly. How do I fix this?

A: Tailing in basic drugs like DCA is caused by secondary interactions with residual silanols on the column stationary phase.

Troubleshooting Steps:

-

Switch Mobile Phase pH: Move from acidic (Formic Acid) to High pH (Ammonium Bicarbonate, pH 10) .

-

Why? At pH 10, DCA is uncharged (neutral). It interacts purely through hydrophobicity, often resulting in sharper peaks and 2-5x higher signal in ESI+ mode due to better desolvation.

-

Column Requirement: Ensure your column is high-pH stable (e.g., Waters BEH C18 or Agilent Poroshell HPH).

-

-

Column Choice: If using acidic mobile phase, use a Biphenyl or Phenyl-Hexyl column rather than a standard C18. The pi-pi interactions with the DCA phenyl ring provide better selectivity against the parent drug.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing sensitivity, moving from basic setup to advanced troubleshooting.

Caption: Logical workflow for diagnosing and resolving sensitivity issues in DCA analysis.

FAQ: Common Pitfalls

Q: Can I use Aripiprazole-D8 as the Internal Standard for Deschloroaripiprazole? A: Yes, but with caution. Aripiprazole-D8 is the stable isotope of the parent, not the metabolite.

-

Risk: If your extraction recovery differs between the parent (Cl2) and the impurity (Cl1) due to polarity differences, the IS won't perfectly compensate.

-

Solution: Validate the "Matrix Factor" for both. If they deviate by >15%, you must find a more suitable IS (e.g., a chlorinated analog or generic phenylpiperazine IS) or strictly optimize the SPE wash steps to ensure both elute with 100% recovery.

Q: I see a peak at the DCA transition (414>251) in my blank plasma. Why? A: This is likely "Crosstalk" or Carryover.

-

Crosstalk: If Aripiprazole elutes exactly with DCA, the high-abundance parent (448) might undergo in-source fragmentation (losing Cl) to become 414 before Q1 selection.

-

Test: Inject pure Aripiprazole standard. Monitor the 414>251 channel. If you see a peak, you have chromatographic co-elution issues. You must separate the parent from the impurity chromatographically.

-

-

Carryover: Aripiprazole is "sticky." Ensure your needle wash contains strong organic solvent (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).

References

-

Kirschbaum, C. et al. (2021). "An efficient HILIC-MS/MS method for the trace level determination of three potential genotoxic impurities in aripiprazole active drug substance." Journal of Analytical Science & Technology.

-

Reddy, G. V. R. et al. (2010).[1] "Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry." European Journal of Chemistry.[1]

-

Song, M. et al. (2009). "Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma." Journal of Chromatography B.

-

BenchChem Application Note. "Quantification of Dehydroaripiprazole in Human Plasma by LC-MS/MS." (Used for baseline MRM parameter validation).

Sources

Technical Support Center: Method Refinement for the Accurate Quantification of Low-Level Deschloroaripiprazole

Welcome to the technical support center dedicated to the bioanalytical challenges of quantifying deschloroaripiprazole, a key metabolite of aripiprazole. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting methods for this analyte, particularly at the low concentrations often encountered in pharmacokinetic and toxicokinetic studies. Here, we address common issues with a combination of theoretical explanations and practical, field-proven protocols to ensure your assay is robust, accurate, and compliant with regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions encountered during method development for deschloroaripiprazole.

Q1: What is the industry-standard analytical technique for quantifying deschloroaripiprazole in biological matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of aripiprazole and its metabolites, including deschloroaripiprazole, in biological matrices like plasma and serum.[1][2][3][4] This technique offers unparalleled sensitivity and selectivity, which are critical for measuring the low-level concentrations typical of this analyte.[5][6] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the specificity needed to distinguish the analyte from endogenous matrix components.[2]

Q2: I'm observing high variability and poor precision in my results. What is the most likely cause?

High variability often points to issues with the internal standard (IS) or sample preparation. An ideal IS should be a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog (e.g., Aripiprazole-d8).[7][8] A SIL IS co-elutes and experiences identical ionization effects as the analyte, providing the most effective compensation for variations during sample processing and injection.[8] If a SIL IS is not used, ensure your selected analog has very similar chemical properties and extraction recovery.[9] Inconsistent manual steps in sample preparation, such as protein precipitation or liquid-liquid extraction, can also introduce significant variability.[10][11]

Q3: My signal intensity is very low, and I'm struggling to meet my desired Lower Limit of Quantitation (LLOQ). How can I improve sensitivity?

Low signal intensity can stem from several factors:

-

Ion Suppression: Co-eluting endogenous components from the biological matrix can interfere with the ionization of deschloroaripiprazole in the MS source, reducing its signal.[12][13] This is a very common issue in LC-MS/MS bioanalysis.

-

Suboptimal MS Parameters: The ion source and mass analyzer settings may not be optimized for your specific analyte. This includes parameters like spray voltage, gas flows, temperature, and collision energy.[14]

-

Inefficient Sample Preparation: If the sample cleanup is inadequate, not only will it cause ion suppression, but the analyte itself may be poorly recovered from the matrix.[10]

Refer to the detailed troubleshooting guides below for systematic approaches to diagnose and resolve these issues.

Q4: What are the critical validation parameters I must evaluate to ensure my method is compliant with regulatory standards?

According to guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a fully validated bioanalytical method must demonstrate acceptable performance for the following parameters:[15][16][17][18]

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve (Linearity and Range)

-

Sensitivity (LLOQ)

-

Recovery

-

Matrix Effect

-

Stability (Freeze-thaw, bench-top, long-term, stock solution)

These parameters ensure the method is reliable and fit for its intended purpose in regulated studies.[16][19]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving more complex and persistent issues.

Guide 1: Diagnosing and Mitigating Poor Sensitivity & Ion Suppression

Problem: You are unable to achieve the required LLOQ for deschloroaripiprazole due to low signal-to-noise, a high baseline, or inconsistent signal at low concentrations.

Underlying Cause: This is a classic symptom of significant matrix effects, where endogenous phospholipids and other matrix components co-elute with the analyte and suppress its ionization.[12][13]

Caption: Troubleshooting logic for low signal intensity.

This experiment is the definitive way to visualize the exact retention times where ion suppression occurs.

Objective: To identify regions in the chromatogram where co-eluting matrix components suppress the MS signal.

Methodology:

-

Setup: Use a 'T' connector to merge the flow from the analytical column with a separate syringe pump.

-

Analyte Infusion: The syringe pump will continuously infuse a standard solution of deschloroaripiprazole (at a mid-range concentration) at a low, steady flow rate (e.g., 10 µL/min) into the LC flow after the analytical column but before the MS source.

-

Matrix Injection: Inject a blank, extracted biological matrix sample (e.g., plasma that has undergone protein precipitation) onto the LC column.

-

Data Acquisition: Acquire MS data for the deschloroaripiprazole MRM transition over the entire chromatographic run.

-

Analysis: In the resulting chromatogram, you will observe a stable, elevated baseline corresponding to the constantly infused analyte. Any dip or drop in this baseline indicates a region of ion suppression caused by co-eluting matrix components. If this dip coincides with the retention time of deschloroaripiprazole in your actual assay, you have confirmed a significant matrix effect.

If ion suppression is confirmed, a more rigorous sample cleanup than simple protein precipitation is required. SPE is highly effective at removing phospholipids and other interferences.[10]

Objective: To selectively isolate deschloroaripiprazole from plasma while removing interfering matrix components.

Methodology (Example using a Mixed-Mode Cation Exchange SPE Plate):

-

Conditioning: Condition the SPE wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.

-

Loading:

-

Pre-treat 200 µL of plasma sample by adding 50 µL of the Internal Standard working solution.

-

Dilute the sample with 200 µL of 4% phosphoric acid in water to ensure the analyte is charged.

-

Load the entire pre-treated sample onto the SPE plate.

-

-

Washing (Removing Interferences):

-

Wash 1: Add 1 mL of 0.1 M acetic acid. This removes very polar interferences.

-

Wash 2: Add 1 mL of methanol. This removes phospholipids and other medium-polarity interferences.

-

-

Elution (Collecting the Analyte):

-

Elute deschloroaripiprazole and the IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.

-

-

Dry-Down & Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile). This step is crucial to ensure good peak shape upon injection.[11]

-

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Guide 2: Improving Accuracy and Precision

Problem: Your Quality Control (QC) samples fail to meet the acceptance criteria for accuracy and precision (typically ±15% of nominal, ±20% at LLOQ) as required by regulatory guidelines.[16][18]

Underlying Cause: This issue often relates to the choice and use of the internal standard (IS) or analyte instability during sample handling and storage.

| Internal Standard Type | Example | Pros | Cons | Recommendation |

| Stable Isotope-Labeled (SIL) | Aripiprazole-d8 | Co-elutes with analyte; experiences identical matrix effects and ionization efficiency.[8] Considered the "gold standard." | Higher cost; requires synthesis. | Highly Recommended. Provides the most accurate and precise results. |

| Structural Analog | Haloperidol-d4[3] | Similar chemical structure may lead to comparable extraction recovery and chromatographic behavior. | May not co-elute perfectly; will have different ionization efficiency and susceptibility to matrix effects. | Acceptable Alternative. Requires thorough validation to prove it tracks the analyte effectively. |

| Unrelated Compound | Papaverine[1] | Readily available and inexpensive. | Does not mimic the analyte's behavior during extraction, chromatography, or ionization.[9] Cannot reliably correct for matrix effects. | Not Recommended for Regulated Bioanalysis. High risk of inaccurate results. |

This protocol ensures that the analyte is not degrading during standard laboratory handling procedures, which would lead to inaccurate results. This is a mandatory component of method validation.[16][18]

Objective: To assess the stability of deschloroaripiprazole in the biological matrix after repeated freeze-thaw cycles and during exposure to room temperature.

Methodology:

-

Sample Preparation: Prepare at least three replicates of QC samples at both low and high concentrations.

-

Freeze-Thaw Stability:

-

Store the QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

-

Thaw the samples completely and unassisted at room temperature.

-

Once thawed, refreeze them at -80°C for at least 12 hours. This completes one cycle.

-

Repeat this process for the number of cycles specified in your validation plan (typically 3-5 cycles).

-

-

Bench-Top Stability:

-

Thaw a separate set of low and high QC samples and leave them on the laboratory bench at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).

-

-

Analysis: After the stability challenge, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly thawed (comparison) QC samples.

-

Acceptance Criteria: The mean concentration of the stability-challenged QCs should be within ±15% of the mean concentration of the comparison QCs.

Part 3: Method Parameters and Validation Criteria

For a robust and defensible assay, starting with appropriate instrument parameters and adhering to strict validation criteria is essential.

Caption: General workflow for LC-MS/MS bioanalysis.

| Parameter | Typical Setting | Rationale |

| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like deschloroaripiprazole. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI.[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for gradient elution. |

| Flow Rate | 0.4 - 0.6 mL/min | Standard flow for analytical LC-MS. |

| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is essential to separate the analyte from early-eluting matrix components.[3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Deschloroaripiprazole contains basic nitrogen atoms that readily accept a proton. |

| MRM Transition | Analyte-specific (e.g., m/z 414.2 -> 251.1) | Precursor ion corresponds to [M+H]+. Product ion is a stable, characteristic fragment. Note: Transitions must be empirically determined. |

| Internal Standard | Aripiprazole-d8 (e.g., m/z 456.3 -> 293.3) | SIL IS provides the best performance. |

| Validation Test | Parameter | Acceptance Criteria |

| Precision & Accuracy | Intra- & Inter-Assay | Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[1][16][18] |

| Calibration Curve | Linearity | At least 6 non-zero standards. r² ≥ 0.99 is generally expected. 75% of standards must be within ±15% of nominal (±20% at LLOQ). |

| Selectivity | Blank Matrix | No significant interfering peaks at the retention time of the analyte or IS in at least 6 unique sources of blank matrix. |

| Matrix Effect | Matrix Factor | The CV of the IS-normalized matrix factor calculated from 6 unique matrix sources should not be greater than 15%. |

| Stability | Freeze-Thaw, Bench-Top, etc. | Mean concentration of stability samples must be within ±15% of nominal (or comparison samples).[3] |

References

-

Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed. (2009). Analytical Biochemistry. [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015). European Medicines Agency. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA. [Link]

-

An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

A Liquid Chromatography–Electrospray Ionization- Tandem Mass Spectrometry Method for Quantitation of Aripiprazole in Human Plasma. (n.d.). Therapeutic Drug Monitoring. [Link]

-

FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. (2018). The Center for Biosimilars. [Link]

-

LC-MS/MS determination of aripiprazole and dehydroaripiprazole in human plasma. (2011). Journal of Pharmaceutical Analysis. [Link]

-

Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. (n.d.). U.S. Department of Health and Human Services. [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011). European Medicines Agency. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024). FDA. [Link]

-

Bioanalytical method validation emea. (n.d.). Slideshare. [Link]

-

European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012). Bioanalysis Zone. [Link]

-

A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole - IJPPR. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-